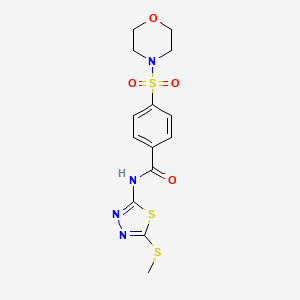

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a methylthio group at the 5-position of the thiadiazole ring and a morpholinosulfonyl-substituted benzamide moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-2-4-11(5-3-10)25(20,21)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKXLVORRKBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. Starting from readily available raw materials, the initial step typically involves the formation of the 1,3,4-thiadiazole ring. This is followed by the introduction of the methylthio group at the 5-position. The next step involves the sulfonylation of morpholine, a reaction requiring careful control of conditions such as temperature and pH to ensure high yield and purity. The final step in the synthesis is the coupling of the thiadiazole and morpholine derivatives to the benzamide backbone, often using a coupling agent like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to enhance efficiency and reproducibility. Optimized reaction conditions and the use of catalysts may further improve the overall yield and reduce production costs. Quality control measures, including chromatography and spectroscopic techniques, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: : It can be oxidized to introduce additional functional groups or to alter its chemical properties.

Reduction: : Reduction reactions can modify its structure by removing specific groups, changing its reactivity.

Common Reagents and Conditions

Common reagents include strong oxidizers like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The products of these reactions vary depending on the reagents and conditions used. Oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of specific substituents, leading to a simplified structure. Substitution reactions can introduce a wide range of functional groups, expanding the compound's utility in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- The compound has been studied for its antimicrobial properties. Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant activity against various bacterial strains. For instance, compounds containing the thiadiazole moiety have shown effectiveness against Staphylococcus aureus and Escherichia coli .

-

Antitumor Activity

- Thiadiazole derivatives are known for their anticancer potential. Studies have demonstrated that compounds similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can inhibit tumor cell proliferation in vitro and in vivo. The structural characteristics of thiadiazoles contribute to their ability to interact with cellular targets involved in cancer progression .

- Anticonvulsant Properties

The biological activities of this compound can be summarized as follows:

Case Studies

- Antimicrobial Efficacy Study

- Antitumor Mechanism Investigation

-

Evaluation of Anticonvulsant Effects

- A study by Foroumadi et al. evaluated the anticonvulsant properties of novel thiadiazole derivatives using both maximal electroshock and pentylenetetrazole models. Their findings showed that specific compounds exhibited significant anticonvulsant activity, suggesting therapeutic potential for epilepsy treatment .

Mechanism of Action

The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects is complex and involves interactions with multiple molecular targets. It can bind to specific enzymes, altering their activity and thereby influencing cellular pathways. For instance, its interaction with kinases or phosphatases can modulate signaling pathways involved in cell growth and apoptosis. Additionally, its sulfonamide group may enable it to interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Key Structural Features:

- Core Thiadiazole Ring : Shared across all analogs, but substitution patterns at the 2- and 5-positions vary significantly.

- Sulfur-Containing Groups : The methylthio group in the target compound contrasts with ethylthio (e.g., compound 5g ), benzylthio (e.g., 5h ), or 4-chlorobenzylthio (e.g., 5e ) in other derivatives.

- Benzamide Modifications: The morpholinosulfonyl group distinguishes it from nitro (e.g., compound 8a-g ), trifluoromethyl (e.g., 3a-g ), or dimethylsulfamoyl (e.g., compound in ) substituents.

Key Observations :

- Benzylthio derivatives (e.g., 5h, 3a-g) generally exhibit higher yields (≥85%) compared to methylthio or ethylthio analogs, likely due to stabilized intermediates during synthesis .

- The morpholinosulfonyl group in the target compound may require specialized sulfonylation conditions, as seen in , but its impact on yield remains unspecified.

Anticancer Activity:

- Compound 3a-g : Demonstrated IC50 values of 2.5–8.7 µM against MDA-MB-231 (breast cancer) and U87 (glioblastoma) cell lines. The trifluoromethyl group enhanced lipophilicity and membrane permeability.

- Compound 7c-f : Exhibited pro-apoptotic activity via caspase-3 activation (2–3-fold increase) and G2/M cell cycle arrest in HepG2 cells.

- Target Compound: While direct activity data is unavailable, the morpholinosulfonyl group is hypothesized to improve target binding (e.g., kinase inhibition) compared to simpler sulfonamides, as seen in dual Abl/Src inhibitors .

Antifungal Activity:

- Compound 8a-g : Showed 60–85% inhibition against Candida albicans at 100 µg/mL, attributed to the electron-deficient nitro group disrupting fungal membranes.

- Morpholinosulfonyl Analogs: Limited data exists, but sulfonyl groups generally enhance antifungal efficacy by interacting with fungal cytochrome P450 enzymes .

Physicochemical and Spectroscopic Comparisons

IR/NMR Spectral Data:

- C=S Stretching : Observed at 1243–1258 cm⁻¹ in methylthio/ethylthio derivatives (e.g., 5f, 5g ), consistent with thiadiazole-thione tautomers.

- Sulfonyl Vibrations: The morpholinosulfonyl group in the target compound would exhibit symmetric/asymmetric SO₂ stretches near 1150 cm⁻¹ and 1350 cm⁻¹, as in .

- 1H-NMR : The morpholine protons (δ 3.6–3.8 ppm) and methylthio group (δ 2.5 ppm) provide distinct signatures compared to benzylthio (δ 4.3 ppm, –SCH2Ph) or nitro groups (δ 8.2 ppm, aromatic protons) .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety and a morpholine sulfonamide group, which are known for their biological activity. The synthesis of this compound typically involves the reaction of 5-methylthio-1,3,4-thiadiazole with morpholine and appropriate benzoyl derivatives. The general synthetic pathway can be summarized as follows:

- Formation of Thiadiazole : The initial step involves the synthesis of 5-methylthio-1,3,4-thiadiazole through cyclization reactions.

- Coupling Reaction : The thiadiazole is then coupled with a morpholine sulfonamide derivative to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : Some derivatives have also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes:

- α-Glucosidase Inhibition : In vitro studies have shown that this compound exhibits potent α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestine. For instance, IC50 values were reported significantly lower than those of standard inhibitors like acarbose .

Case Studies

Several case studies highlight the biological potential of thiadiazole derivatives:

- Antitubercular Activity : A study involving various thiadiazole derivatives demonstrated significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds showing effective inhibition at low concentrations .

- Anticonvulsant Activity : Research has indicated that some thiadiazole compounds possess anticonvulsant properties when tested using established models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods .

Q & A

Q. What are the standard synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and what reaction conditions are critical for achieving optimal yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under basic conditions, and (2) coupling the thiadiazole intermediate with 4-(morpholinosulfonyl)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane . Critical conditions include maintaining anhydrous environments, temperatures between 0–25°C during coupling, and purification via column chromatography or recrystallization to achieve >95% purity.

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable for confirming its purity and identity?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to verify aromatic protons and morpholine sulfonyl groups), FT-IR (for amide C=O stretching at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via HPLC (>99% purity threshold) and TGA/DSC to evaluate thermal stability .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM . Parallel antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative bacteria) is advised, given the activity of structurally similar thiadiazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproduct formation?

- Methodological Answer : Use design of experiments (DoE) to optimize solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios. For example, increasing the molar ratio of EDCI to 1.2 equivalents improves coupling efficiency by 15–20% . Monitor reaction progress with in-situ FT-IR to detect intermediate formation and reduce side reactions .

Q. What strategies are recommended for resolving contradictory data in biological assays, such as varying IC₅₀ values across studies?

- Methodological Answer : Contradictions often arise from differences in cell line viability protocols or compound solubility. Standardize assays using ATP-based luminescence (e.g., CellTiter-Glo®) for consistency. Validate solubility with DLS (dynamic light scattering) to ensure uniform dispersion in media . Replicate studies under hypoxia vs. normoxia to assess environmental effects on activity.

Q. How do electronic effects of substituents on the thiadiazole ring influence the compound’s reactivity and target interactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂-morpholine) enhance electrophilicity, increasing binding affinity to cysteine residues in enzyme active sites. DFT calculations (e.g., HOMO-LUMO gap analysis) predict reactivity trends, while SAR studies comparing methylthio (-SMe) vs. propylthio (-SPr) analogs show a 3-fold difference in kinase inhibition .

Q. What computational approaches are effective in predicting binding modes with biological targets like kinases or microbial enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Validate predictions with MM-PBSA binding free energy calculations and correlate with experimental IC₅₀ values. For microbial targets, use pharmacophore modeling to map hydrogen-bonding interactions with bacterial dihydrofolate reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.